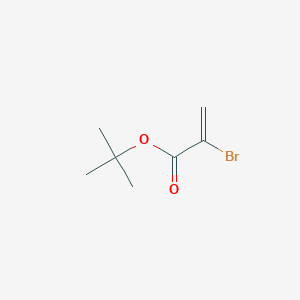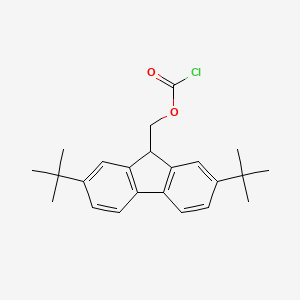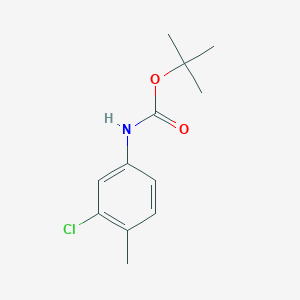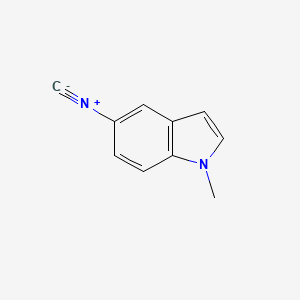
2-(4-methylcyclohexylidene)acetic Acid
Vue d'ensemble
Description
2-(4-methylcyclohexylidene)acetic Acid, also known as (4-Methylcyclohexylidene)acetic acid, is a chemical compound with the molecular formula C9H14O2 . Its CAS number is 77842-31-0 .
Molecular Structure Analysis
The molecular structure of 2-(4-methylcyclohexylidene)acetic Acid consists of 9 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 154.21 .Applications De Recherche Scientifique
1. NMR Spectroscopy in Structural Elucidation
2-(4-methylcyclohexylidene)acetic acid has been utilized in NMR spectroscopy to determine molecular structures. For instance, the NMR spectra of cis- and trans-2-methylcyclohexylidene acetic acids helped in interpreting the structure of cassaic acid methylester, leading to the determination of its side chain configuration and the verification of the axial position of its secondary methyl group (Hauth, Stauffacher, Niklaus, & Melera, 1965).
2. Synthesis and Characterization of Schiff Base Ligands
In the field of coordination chemistry, 2-(4-methylcyclohexylidene)acetic acid derivatives have been synthesized and characterized. An example is the amino acid [1-(aminomethyl)cyclohexyl]acetic acid, which was reacted with 2-hydroxynaphthaldehyde to produce a Schiff base ligand. These ligands were then reacted with metal ions to study their antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015).
3. Catalytic Oxidation Studies
Research has explored the oxidation of related compounds like 2-methylcyclohexanone by dioxygen in the presence of vanadium-containing heteropolyanions. This study contributes to understanding the solvent effects and the production of various carboxylic acids (Atlamsani, Brégeault, & Ziyad, 1993).
4. Investigation of Metabolic Disorders
In clinical chemistry, derivatives of cyclohexylacetic acid have been identified in the urine of patients with metabolic disorders. For example, cis- and trans-4-hydroxycyclohexylacetic acid were detected in a child with transient tyrosinemia, indicating their potential as biomarkers for specific metabolic pathways (Niederwieser, Wadman, & Danks, 1978).
5. Role in Chemical Ionization and Dissociation Studies
2-(4-methylcyclohexylidene)acetic acid and its derivatives have been studied in the context of chemical ionization and collision-induced dissociation. This research aids in understanding the mechanisms of acetic acid elimination from certain ion types in mass spectrometry (Kuzmenkov, Etinger, & MandelbaumM, 1999).
Propriétés
IUPAC Name |
2-(4-methylcyclohexylidene)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7-2-4-8(5-3-7)6-9(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWHMSBKFOPPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400217 | |
| Record name | 2-(4-methylcyclohexylidene)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylcyclohexylidene)acetic Acid | |
CAS RN |
77842-31-0 | |
| Record name | 2-(4-methylcyclohexylidene)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylcyclohexylidene)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)
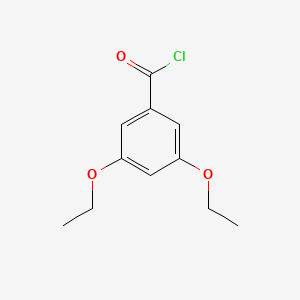

![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)


